3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C17H23N7O2S2, and it has a molecular weight of approximately 421.54 g/mol. The structure features a purine backbone, which is characteristic of many biologically active molecules, including nucleotides and pharmaceuticals. The compound integrates a thiadiazole moiety and a piperidine ring, contributing to its unique properties and potential biological activities .
The compound is cataloged in various chemical databases such as PubChem and BenchChem, indicating its relevance in research applications. It is available for purchase from specialized chemical suppliers .
This compound can be classified under heterocyclic compounds due to the presence of nitrogen-containing rings. It falls within the category of purine derivatives, which are known for their roles in biochemistry and pharmacology.
The synthesis of 3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic synthesis techniques. Key steps may include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) would depend on specific methodologies employed in laboratory settings .
The molecular structure of 3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can be represented using various structural formulas:
The compound features multiple functional groups that influence its reactivity:
| Property | Value |
|---|---|
| InChI | InChI=1S/C17H23N7O2S2 |
| InChI Key | NIUMYMPGYCCHOA-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCN(C1)C2=NC3=C(N2CCSC4=NN=C(S4)C)C(=O)NC(=O)N3C |
These details highlight the intricate nature of the compound's structure and its potential interactions with biological systems .
The chemical reactivity of this compound can be attributed to its functional groups:
These reactions provide avenues for further functionalization and exploration of biological activities .
Initial assays could focus on understanding how this compound affects biological systems by examining its interaction with target proteins or enzymes involved in metabolic pathways .
The physical properties include:
| Property | Value |
|---|---|
| Appearance | Typically solid |
| Purity | Approximately 95% |
Chemical properties are influenced by its functional groups:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties are crucial for determining the handling and storage requirements for research applications .
Given its structural characteristics, 3-methyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione could have several applications:
The unique combination of functionalities may confer distinct pharmacological properties not observed in other similar compounds, making it a candidate for further development in drug discovery .
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: